![molecular formula C19H21N5O4 B1678591 N-[(1R)-2,3-二氢-1H-茚-1-基]-腺苷 CAS No. 96392-15-3](/img/structure/B1678591.png)

N-[(1R)-2,3-二氢-1H-茚-1-基]-腺苷

描述

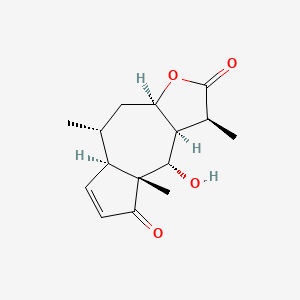

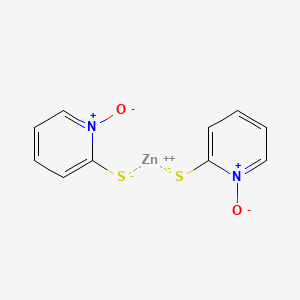

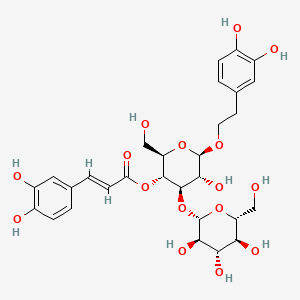

N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine belongs to the class of organic compounds known as purine nucleosides . Purine nucleosides are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety .

Molecular Structure Analysis

The molecular formula of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is C₁₉H₂₁N₅O₄ . The molecular weight is 383.4 . Detailed structural analysis would require more specific data or computational modeling .科学研究应用

Adenosine Receptor Agonist

PD 117519 is an adenosine receptor agonist . It selectively binds to adenosine A2 receptors over A1 receptors in rat brain membranes . This property makes it a valuable tool in neuroscience research, particularly in studies investigating the role of adenosine receptors in various neurological conditions.

Cardiovascular Research

PD 117519 has been shown to increase heart rate and decrease systolic blood pressure in normotensive dogs when administered at doses of 2 or 10 mg/kg . This suggests that it could be used in cardiovascular research, particularly in studies investigating the regulation of heart rate and blood pressure.

Arrhythmia Research

The impact of PD 117519 on heart rate suggests that it could be used in research into arrhythmias . Arrhythmias are conditions characterized by an irregular heartbeat, and adenosine receptors have been implicated in their development.

Vasodilation Studies

PD 117519’s effects on blood pressure suggest that it may induce vasodilation . This could make it a useful tool in studies investigating the mechanisms of vasodilation and their role in various health conditions.

Drug-Induced Vascular Injury Research

PD 117519 has been associated with acute coronary vascular injury in animal models . This suggests that it could be used in research into drug-induced vascular injury, helping to improve our understanding of this phenomenon and potentially leading to the development of strategies to prevent or mitigate such injuries.

作用机制

Target of Action

PD117519, also known as CI947, is primarily an agonist of the adenosine A2A receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. The A2A receptor plays a key role in cardiovascular function, regulating myocardial oxygen consumption and coronary blood flow .

Mode of Action

PD117519 selectively binds to adenosine A2A receptors over A1 receptors in rat brain membranes . As an agonist, it mimics the action of adenosine, leading to the activation of the A2A receptor. This activation can lead to various intracellular changes, including an increase in the concentration of cyclic adenosine monophosphate (cAMP) .

Biochemical Pathways

The activation of the A2A receptor by PD117519 can influence several biochemical pathways. Primarily, it can lead to the activation of adenylate cyclase, which then increases the level of cAMP within the cell . Elevated cAMP levels can have various downstream effects, including the activation of protein kinase A, which can phosphorylate numerous target proteins and lead to changes in cell function

属性

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKMJUWPFLDDRS-BYMDKACISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242219 | |

| Record name | PD 117519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96392-15-3 | |

| Record name | PD 117519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[4,5-e]pyrimidin-6-yl]phenol](/img/structure/B1678508.png)

![(2E)-2-[(2E,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide](/img/structure/B1678518.png)